molecular formula C8H5ClF2O B12841999 3-(Difluoromethyl)benzoyl chloride

3-(Difluoromethyl)benzoyl chloride

Cat. No.: B12841999
M. Wt: 190.57 g/mol
InChI Key: WUQBGFITJVSBAT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Difluoromethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The starting materials are often sourced in bulk, and the reactions are scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(difluoromethyl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 3-(difluoromethyl)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used, often under reflux conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    3-(Difluoromethyl)benzoic Acid: Formed through hydrolysis.

    3-(Difluoromethyl)benzyl Alcohol: Formed through reduction.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(difluoromethyl)benzoyl chloride is used as an intermediate for the preparation of various compounds. Its reactivity makes it a valuable building block in the synthesis of complex molecules.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce the difluoromethyl group into molecules enhances the properties of the final products, such as increased stability and bioactivity.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)benzoyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, the difluoromethyl group can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoyl Chloride: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.

    Benzoyl Chloride: Lacks the difluoromethyl group, resulting in different chemical behavior and applications.

    3-(Chloromethyl)benzoyl Chloride: Contains a chloromethyl group instead of a difluoromethyl group, affecting its reactivity and use.

Uniqueness

3-(Difluoromethyl)benzoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and influence its interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

3-(difluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H5ClF2O/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4,8H

InChI Key

WUQBGFITJVSBAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(F)F

Origin of Product

United States

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